molecular formula C12H16BrCl2NO B4404158 N-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]prop-2-en-1-amine hydrochloride

N-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]prop-2-en-1-amine hydrochloride

Cat. No. B4404158
M. Wt: 341.07 g/mol
InChI Key: ZJUKEBFYWRIGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]prop-2-en-1-amine hydrochloride is a chemical compound that has been extensively studied in the scientific community. This compound is also known as BCA and is widely used in research applications due to its unique properties.

Mechanism of Action

BCA inhibits PKC by binding to the enzyme's regulatory domain, which prevents its activation. This leads to a decrease in PKC activity and downstream signaling pathways. The inhibition of PKC by BCA has been shown to have anti-cancer, anti-inflammatory, and anti-viral effects.
Biochemical and Physiological Effects
BCA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the replication of certain viruses. BCA has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using BCA in lab experiments is its specificity for PKC. This allows researchers to study the role of PKC in various biological processes without affecting other signaling pathways. However, one limitation of using BCA is its potential toxicity. High doses of BCA have been shown to be toxic to cells, and caution should be taken when using it in experiments.

Future Directions

There are many future directions for the study of BCA. One area of research is the development of more potent and selective PKC inhibitors. Another area is the investigation of the role of PKC in various diseases, such as cancer and neurodegenerative diseases. Additionally, BCA may have potential as a therapeutic agent in the treatment of these diseases.
Conclusion
In conclusion, BCA is a chemical compound that has been extensively studied in the scientific community. Its unique properties make it a valuable tool for studying various biological processes, particularly the role of PKC. While there are limitations to its use, BCA has the potential to be a valuable therapeutic agent in the treatment of various diseases.

Scientific Research Applications

BCA has been extensively used in scientific research as a tool to study various biological processes. It has been shown to be an effective inhibitor of protein kinase C (PKC), which plays a critical role in many cellular processes. BCA has also been used to study the role of PKC in cancer, inflammation, and other diseases.

properties

IUPAC Name

N-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO.ClH/c1-3-4-15-5-6-16-12-9(2)7-10(14)8-11(12)13;/h3,7-8,15H,1,4-6H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUKEBFYWRIGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCNCC=C)Br)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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